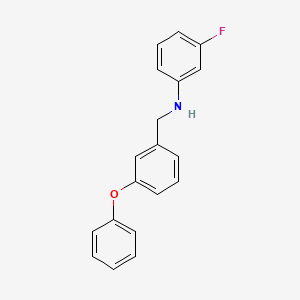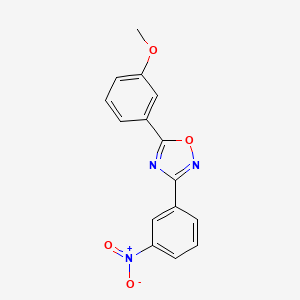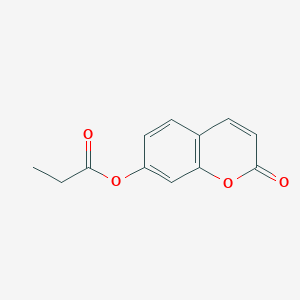
4-(4-ethoxy-3-methoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-ethoxy-3-methoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one, also known as EF-24, is a synthetic compound that has shown promising results in scientific research. EF-24 belongs to the class of chalcones, which are known for their diverse biological activities.
Mecanismo De Acción
4-(4-ethoxy-3-methoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one exerts its anti-cancer effects by targeting multiple signaling pathways involved in cancer cell proliferation, survival, and metastasis. This compound has been shown to inhibit the NF-κB and STAT3 pathways, which are known to promote cancer cell growth and survival. This compound also activates the Nrf2 pathway, which plays a key role in cellular defense against oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for eliminating cancer cells. This compound also inhibits angiogenesis (formation of new blood vessels), which is essential for tumor growth and metastasis. In addition, this compound has been found to modulate the immune system by increasing the activity of natural killer cells and T cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-ethoxy-3-methoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one has several advantages for lab experiments. It is a stable and water-soluble compound, which makes it easy to handle and administer. This compound also has low toxicity and does not show any significant side effects in animal models. However, this compound has limited bioavailability, which means that it may not reach the target tissues in sufficient concentrations. This can be overcome by using appropriate drug delivery systems.
Direcciones Futuras
4-(4-ethoxy-3-methoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one has shown great potential as an anti-cancer agent, and further research is needed to explore its clinical applications. Some of the future directions for this compound research include:
1. Development of more efficient drug delivery systems to improve its bioavailability.
2. Exploration of the synergistic effects of this compound with other anti-cancer agents.
3. Investigation of the effects of this compound on cancer stem cells, which are known to be resistant to chemotherapy and radiation therapy.
4. Evaluation of the safety and efficacy of this compound in clinical trials.
5. Exploration of the potential applications of this compound in other diseases, such as inflammation, neurodegenerative disorders, and microbial infections.
Conclusion:
This compound is a promising synthetic compound that has shown anti-cancer, anti-inflammatory, anti-oxidant, and anti-microbial activities. This compound exerts its effects by targeting multiple signaling pathways involved in cancer cell proliferation, survival, and metastasis. This compound has several advantages for lab experiments, but its limited bioavailability needs to be addressed. Further research is needed to explore the clinical applications of this compound and its potential in other diseases.
Métodos De Síntesis
4-(4-ethoxy-3-methoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one can be synthesized using a multi-step reaction starting from 3,4-dimethoxybenzaldehyde and 2-fluorobenzaldehyde. The key step in the synthesis involves the formation of the chalcone intermediate, which is then cyclized to form the oxazole ring. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
4-(4-ethoxy-3-methoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, colon, and lung cancer cells. This compound has also been found to sensitize cancer cells to chemotherapy and radiation therapy. In addition, this compound has shown anti-inflammatory, anti-oxidant, and anti-microbial activities.
Propiedades
IUPAC Name |
(4Z)-4-[(4-ethoxy-3-methoxyphenyl)methylidene]-2-(2-fluorophenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO4/c1-3-24-16-9-8-12(11-17(16)23-2)10-15-19(22)25-18(21-15)13-6-4-5-7-14(13)20/h4-11H,3H2,1-2H3/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRXOLPGJMYUFKI-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-{[2-(2-nitrophenyl)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5772705.png)
![N-cyclohexyl-3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzamide](/img/structure/B5772713.png)

![5,7-dimethyl-3-phenyl-3H-pyrido[4,3,2-de]quinazoline](/img/structure/B5772736.png)

![2,3,4,9-tetramethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5772749.png)
![6-methyl-1-phenyl-5-(4-pyridinyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5772751.png)

![N-[2-(4-chlorophenyl)ethyl]-N'-phenylthiourea](/img/structure/B5772764.png)


![5-chloro-2-methoxy-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5772789.png)

![N'-[2-(4-nitrophenyl)acetyl]cyclohexanecarbohydrazide](/img/structure/B5772808.png)
